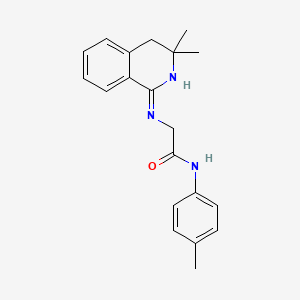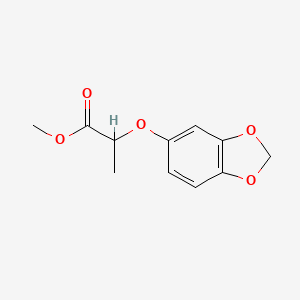![molecular formula C20H28N2O2S B6034035 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPDPV, is a psychoactive stimulant drug that belongs to the class of synthetic cathinones. It is a potent dopamine reuptake inhibitor and has been found to produce effects similar to those of cocaine and amphetamines. MPDPV has gained popularity as a recreational drug and has been associated with adverse health effects and addiction. However, this compound has also shown potential for scientific research applications, particularly in the fields of neuropharmacology and drug discovery.
Mécanisme D'action
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and leading to increased levels of dopamine in the synaptic cleft. This results in the activation of dopamine receptors and the production of euphoric and stimulant effects. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one also inhibits the reuptake of norepinephrine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and seizures. These effects are thought to be related to the compound's ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has also been associated with adverse health effects, including addiction, psychosis, and death.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its potent dopamine reuptake inhibition and its ability to induce hyperthermia and seizures in animal models. However, this compound also has several limitations, including its potential for abuse and addiction, as well as its adverse health effects. Researchers must take precautions to ensure the safe handling and use of 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments.
Orientations Futures
There are several future directions for research on 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, including its potential therapeutic applications in the treatment of addiction and psychiatric disorders. Additionally, further investigation is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Research on the pharmacokinetics and pharmacodynamics of 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one may also provide insights into its abuse potential and toxicity.
Méthodes De Synthèse
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through several methods, including the reaction of 3-(methylthio)propanoic acid with 1-phenyl-2-bromoethane to form 2-(3-(methylthio)propanoyl)-1-phenylethan-1-one, followed by the reaction of this intermediate with 1,2,3,4-tetrahydroisoquinoline to form 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one. Another method involves the reaction of 1-phenyl-2-bromoethane with 3-(methylthio)propanoyl chloride to form 2-(3-(methylthio)propanoyl)-1-phenylethan-1-one, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to form 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one.
Applications De Recherche Scientifique
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. This compound has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to induce hyperthermia, seizures, and locomotor activity in animal models, which may be useful in studying the neurobiology of addiction and drug abuse.
Propriétés
IUPAC Name |
2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-25-15-9-18(23)22-14-11-20(16-22)10-5-12-21(19(20)24)13-8-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKXQVMKLJOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)

![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)

![(4-ethynylbenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6034063.png)